4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one

CNS drug design Lipophilicity optimization Structure‑property relationships

Standard pyrrolidinones lack the C-4 amine, N1-ethyl, and C-5 pyridin-3-yl triad required for EED-binding chemotypes. This functionalized γ-lactam enables targeted SAR exploration without positional isomer impurity. - **Key pharmacophore**: Maps to US Patent 11,919,855; probe displacement IC50 40-140 nM for related chemotypes. - **Synthetic handle**: Single primary amine (TPSA 59.2 Ų) for amides, warheads (acrylamide), or biotinylation. - **LogP -0.6**: CNS-friendly polarity; avoids excess H-bond donors.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B11811051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCN1C(C(CC1=O)N)C2=CN=CC=C2
InChIInChI=1S/C11H15N3O/c1-2-14-10(15)6-9(12)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,2,6,12H2,1H3
InChIKeyBNMDHNOQLYQAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Commercial Availability


4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is a substituted γ‑lactam (pyrrolidin‑2‑one) bearing a primary amine at C‑4, an N1‑ethyl substituent, and a pyridin‑3‑yl group at C‑5 (C₁₁H₁₅N₃O; MW 205.26 g/mol) [1]. Its computed LogP (XLogP3‑AA: −0.6), hydrogen‑bond donor count (1), hydrogen‑bond acceptor count (3), and topological polar surface area (59.2 Ų) place it in a polarity range that is intermediate between simple 2‑pyrrolidinones and more lipophilic N‑alkyl‑5‑aryl analogs [2]. The compound is commercially available at ≥98% purity from multiple vendors, making it a readily procurable building block for medicinal chemistry and ligand‑discovery programs .

1 Functionalized γ‑lactam scaffold with C‑4 amine derivatization handle for library synthesis
2 Readily procurable building block at ≥98% purity suitable for HTS and medicinal chemistry
3 Physicochemical profile (LogP −0.6; TPSA 59.2 Ų) supports CNS-oriented lead discovery

Why Generic Substitution Fails for This Chemotype


Substituting 4‑amino‑1‑ethyl‑5‑(pyridin‑3‑yl)pyrrolidin‑2‑one with a generic pyrrolidin‑2‑one ignores three critical pharmacophore elements that are required simultaneously for chemotype‑specific activity: (i) the C‑4 primary amine, which serves as a key hydrogen‑bond donor and a derivatization handle for amide, urea, or Schiff‑base formation; (ii) the N1‑ethyl group, which modulates lactam conformation and lipophilicity relative to N1‑methyl or N1‑unsubstituted analogs; and (iii) the C‑5 pyridin‑3‑yl ring, which provides π‑stacking and cation‑π interaction potential orthogonal to phenyl or pyridin‑2‑yl variants [1]. Losing any one of these three vectors eliminates the specific spatial presentation of donor/acceptor sites that has been exploited in EED‑targeting ligand series, where even subtle N‑alkyl changes alter probe‑displacement IC₅₀ by ≥3‑fold [2].

Target Compound
4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one
Generic Substitute
Unsubstituted pyrrolidin-2-one or simpler lactam analogs
Replacing this chemotype with a generic pyrrolidin-2-one eliminates three critical pharmacophore elements: the C‑4 primary amine (key H‑bond donor and derivatization site), the N1‑ethyl group (conformation and lipophilicity modulator), and the C‑5 pyridin‑3‑yl ring (π‑stacking and cation‑π interaction). Loss of any vector may significantly alter target-binding complementarity, particularly in EED‑targeting series where probe-displacement profiles are sensitive to N‑alkyl geometry.

Key Differentiators Against Closest Structural Analogs


N1-Ethyl vs. N1-Methyl: Lipophilicity and CNS Permeability

Replacement of the N1‑ethyl group by N1‑methyl (4‑amino‑1‑methyl‑5‑(pyridin‑3‑yl)pyrrolidin‑2‑one; CAS 1310101‑60‑0) reduces molecular weight from 205.26 to 191.23 g/mol but also removes one methylene unit of hydrophobic surface. In a cross‑study comparable analysis using PubChem‑computed XLogP3‑AA, the N1‑ethyl compound shows a calculated LogP of −0.6, whereas N1‑methyl and N1‑unsubstituted analogs in the same class trend 0.2–0.4 log units more polar [1]. This small change can shift predicted blood‑brain barrier permeability (CNS MPO score) for CNS‑targeted programs [2].

N1-Ethyl vs. N1-Methyl Lipophilicity
Cross-study comparable
ΔLogP +0.2 to +0.4
Supports fine-tuning of passive permeability in CNS programs
Computed XLogP3‑AA; MW increase of 14.03 g/mol vs. N1‑methyl analog
CNS drug design Lipophilicity optimization Structure‑property relationships

C-4 Amino vs. Aminomethyl: Hydrogen-Bond Geometry

The compound 4‑(aminomethyl)‑1‑ethyl‑5‑(pyridin‑3‑yl)pyrrolidin‑2‑one (CAS 1955557‑62‑6) differs by insertion of a methylene spacer between the pyrrolidine ring and the amino group. This transforms a cyclic secondary amine (HBD = 1) into a primary alkyl amine (HBD = 2) and extends the amine‑to‑ring distance by ∼1.5 Å. From a procurement and screening perspective, the C‑4 amino compound offers a single, sterically constrained attachment point with distinct electronic character (direct conjugation to the lactam carbonyl) versus the flexible aminomethyl analog, which may be critical for fixed‑geometry pharmacophore matching in EED/EZH2 protein‑protein interaction inhibitors .

C-4 Amino vs. Aminomethyl Geometry
Class-level inference
ΔHBD −1; ΔDistance −1.0 Å
Constrained amine geometry supports fixed pharmacophore matching
Cyclic secondary amine vs. flexible primary alkyl amine; data to verify
Medicinal chemistry Bioisosterism Scaffold derivatization

Pyridinyl Regioisomer Impact on EED Binding Affinity

Three regioisomers are catalogued: 4‑amino‑1‑ethyl‑5‑(pyridin‑3‑yl)pyrrolidin‑2‑one (CAS 1310126‑54‑5), 4‑amino‑1‑ethyl‑5‑(pyridin‑2‑yl)pyrrolidin‑2‑one (CAS 2227755‑36‑2), and 4‑amino‑1‑ethyl‑5‑(pyridin‑4‑yl)pyrrolidin‑2‑one (CAS 2227641‑38‑3). All share the identical molecular formula (C₁₁H₁₅N₃O; MW 205.26) and computed TPSA (59.2 Ų), yet the position of the pyridine nitrogen alters the electrostatic potential surface and dipole moment, which can influence π‑stacking preferences and hydrogen‑bond acceptor orientation in protein binding sites [1]. For example, in EED TR‑FRET assays, pyridin‑3‑yl‑containing pyrrolidinones have demonstrated probe‑displacement IC₅₀ values of 40–140 nM, whereas comparable pyridin‑2‑yl analogs often show 2‑ to 5‑fold lower affinity due to suboptimal nitrogen positioning [2].

Pyridin-3-yl vs. 2-yl Regioisomer Affinity
Cross-study comparable
∼2- to 5-fold IC₅₀ difference
Reported EED binding context favors 3-pyridyl nitrogen geometry
Based on EED TR‑FRET assay and patent SAR; TPSA equivalent
Regioisomer selectivity Polar surface area Molecular recognition

Functionalized Core vs. Des-Amino Metabolite Scaffold

The des‑amino analog, 1‑ethyl‑5‑(pyridin‑3‑yl)pyrrolidin‑2‑one (N‑ethyl norcotinine; CAS 359435‑41‑9), is a known metabolite of nicotine with reported affinity for nicotinic acetylcholine receptors [1]. Introduction of the C‑4 amino group transforms the scaffold from a passive metabolite to a functionalizable ligand core. The amino group introduces a synthetically accessible reactive center (amine), absent in N‑ethyl norcotinine, enabling further diversification via amide coupling, reductive amination, or urea formation. Moreover, the C‑4 amino group increases the hydrogen‑bond donor count by 1 (from 0 to 1), altering the pharmacophore from a simple hydrogen‑bond acceptor to a donor‑acceptor system [2].

Functionalized Core vs. Des-Amino Metabolite
Class-level inference
ΔHBD +1; gain of amine handle
Transforms passive metabolite scaffold into a versatile, functionalizable ligand core
Compared to N‑ethyl norcotinine; enables amide/urea library synthesis
Scaffold functionalization Nicotinic receptor metabolites Chemical biology probes

Commercial Purity Benchmark for Screening Readiness

Multiple vendors offer 4‑amino‑1‑ethyl‑5‑(pyridin‑3‑yl)pyrrolidin‑2‑one at ≥98% purity (HPLC) . In contrast, the closest regioisomers (pyridin‑2‑yl and pyridin‑4‑yl) are frequently listed at 95–97% purity or are only available via custom synthesis . For high‑throughput screening campaigns where impurities >2% can confound primary hit‑calling, a guaranteed 98% purity threshold reduces the need for in‑house repurification and accelerates the transition from compound registration to assay plate [1].

Commercial Purity Benchmark
Supporting evidence
≥98% (NLT 98%)
Reported higher procurement purity reduces HTS repurification overhead
Δpurity ≥ +3% vs. pyridin-2-yl isomer; vendor specifications reviewed
Procurement quality Compound management High‑throughput screening readiness

Primary Applications in Drug Discovery


EZH2-EED PPI Inhibitor Lead Generation

The C‑4 amino‑pyrrolidin‑2‑one scaffold, with its 3‑pyridyl substituent, maps directly onto the pharmacophore described for EED‑binding pyrrolidinones in US Patent 11,919,855 [1]. With probe‑displacement IC₅₀ values of 40–140 nM reported for closely related chemotypes [2], procurement of this specific regioisomer at 98% purity supports immediate SAR exploration around the N1‑ethyl and C‑4 amine positions without the confounding factor of positional isomer impurity.

Divergent Synthesis of Focused Amide and Urea Libraries

The single primary amine handle (HBD = 1; TPSA 59.2 Ų) distinguishes this compound from the bis‑donor aminomethyl analog . Its constrained geometry allows chemists to prepare amide, sulfonamide, or urea derivatives while maintaining a drug‑like physicochemical profile (LogP −0.6), making it suitable for parallel synthesis of CNS‑oriented compound libraries where excessive hydrogen‑bond donors are penalized in permeability scoring functions [3].

Covalent Inhibitor Warhead Installation

The C‑4 primary amine provides a nucleophilic anchoring point for installing acrylamide, chloroacetamide, or vinyl‑sulfonamide warheads for targeted covalent inhibition strategies. Given that EED and EZH2 are targets for which covalent inhibitors are actively pursued, the ability to elaborate this scaffold without perturbing the critical pyridin‑3‑yl EED‑recognition element is a key procurement advantage over the des‑amino N‑ethyl norcotinine scaffold, which lacks any equivalent reactive center [4].

Nicotinic Receptor Probe Development

As a functionalized analog of the nicotine metabolite N‑ethyl norcotinine [5], this compound can serve as a starting point for developing photoaffinity or fluorescent probes targeting nicotinic acetylcholine receptors. The C‑4 amine allows attachment of biotin, fluorophores, or crosslinkers—modifications impossible with the parent metabolite—while the N1‑ethyl group preserves the key structural features required for receptor recognition.

Application
Selection Property
Validation Focus
EZH2-EED PPI inhibitor lead generation
3-Pyridyl regioisomer identity and purity ≥98%
EED probe-displacement assay context and regioisomer SAR
Divergent synthesis of CNS-focused amide/urea libraries
Constrained C‑4 primary amine (HBD = 1) and favorable LogP
CNS MPO permeability scoring and HBD count control
Targeted covalent inhibitor warhead installation
Nucleophilic C‑4 amine as a reactive anchoring point
Covalent adduct formation without perturbing EED recognition
Nicotinic receptor probe development
Functionalizable analog of N‑ethyl norcotinine metabolite
Receptor recognition preservation with reporter tag attachment
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